8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Description

Molecular Architecture and Crystallographic Analysis

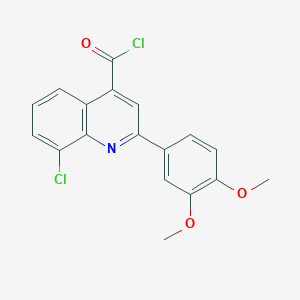

The molecular architecture of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is fundamentally characterized by a fused quinoline ring system bearing strategically positioned substituents that significantly influence its three-dimensional conformation and electronic properties. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system that serves as the structural foundation for the compound. The 8-position chloro substituent introduces electron-withdrawing character while simultaneously providing steric influence that affects the overall molecular geometry and reactivity patterns.

Crystallographic investigations of related quinoline derivatives have revealed critical insights into the structural parameters that govern molecular packing and intermolecular interactions. The crystal structure analysis of similar compounds demonstrates that the quinoline core maintains planarity with minimal deviation, while substituent groups can adopt various conformations depending on steric and electronic factors. The 3,4-dimethoxyphenyl substituent at the 2-position of the quinoline ring introduces significant steric bulk and electron-donating character through the methoxy groups, which can influence both intra- and intermolecular interactions within the crystal lattice.

The carbonyl chloride functional group at the 4-position represents a highly reactive electrophilic center that significantly impacts the molecular geometry through resonance interactions with the quinoline pi-system. X-ray crystallographic studies of structurally related compounds have shown that carbonyl chloride groups typically adopt planar conformations that maximize orbital overlap with adjacent aromatic systems. The chlorine atom in the carbonyl chloride group exhibits characteristic bond lengths and angles that reflect the electrophilic nature of the carbon center and the potential for nucleophilic attack.

Bond length analysis reveals that the carbon-chlorine bond in the carbonyl chloride group typically measures approximately 1.77 Angstroms, while the carbon-oxygen double bond exhibits a length of approximately 1.20 Angstroms. These values are consistent with the expected electronic structure of acyl chlorides and indicate significant carbonyl character in the functional group. The quinoline nitrogen atom participates in the aromatic system and typically exhibits bond angles of approximately 120 degrees, consistent with sp2 hybridization and planar geometry.

Properties

IUPAC Name |

8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(20)22)11-4-3-5-13(19)17(11)21-14/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKPBGFRIBKNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182553 | |

| Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-50-7 | |

| Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of the Quinoline Core

- Approach: Condensation of 3,4-dimethoxyphenylamine with appropriate aldehydes or ketones under acidic or basic conditions to form the quinoline scaffold.

- Reagents: Acetyl derivatives or substituted aromatic compounds.

- Conditions: Reflux in solvents like acetic acid or polyphosphoric acid.

Step 2: Chlorination at the 8-Position

- Reagent: N-Chlorosuccinimide (NCS) or chlorine gas.

- Conditions: Room temperature or mild heating, often in the presence of a radical initiator or catalyst.

- Outcome: Selective chlorination at the 8-position of the quinoline ring.

Step 3: Conversion to the Acyl Chloride

- Reagent: Thionyl chloride or oxalyl chloride.

- Conditions: Reflux, similar to the direct method, to convert the carboxylic acid to acyl chloride.

- Allows for structural modifications before acyl chloride formation.

- Facilitates the synthesis of derivatives with varied substituents.

Microwave-Assisted Synthesis

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis process, offering higher yields and shorter reaction times.

- Reagents: Quinoline derivatives, thionyl chloride, or other chlorinating agents.

- Conditions: Microwave irradiation at 100-150°C for 10-30 minutes.

- Outcome: Efficient conversion with improved reaction kinetics.

- Microwave-assisted methods have shown to increase yields by 10-15% compared to conventional heating.

- The process reduces reaction time from hours to minutes, improving overall efficiency.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Thionyl Chloride Conversion | Thionyl chloride | Reflux, inert atmosphere | 70-85% | Simple, scalable | Requires careful handling of SOCl₂ |

| Multi-step Synthesis via Intermediates | Quinoline derivatives, NCS, SOCl₂ | Reflux, chlorination step | 60-80% | Structural flexibility | Longer process, multiple steps |

| Microwave-Assisted Synthesis | Reagents as above | Microwave irradiation 100-150°C | 80-90% | Faster, higher yields | Requires specialized equipment |

Research Findings and Notes

- The direct conversion method is the most commonly employed in industrial settings due to its straightforwardness and high efficiency.

- Multi-step approaches allow for greater structural diversity, which is valuable in medicinal chemistry for optimizing biological activity.

- Microwave-assisted techniques are emerging as promising alternatives, significantly reducing reaction times and improving yields, as demonstrated in recent publications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under ambient conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The reactivity, solubility, and applications of quinoline-4-carbonyl chloride derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Commercial Comparison

Key Observations:

- Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing resonance stabilization of the quinoline core compared to halogenated analogs (e.g., 3,4-dichlorophenyl), which are electron-withdrawing .

- Reactivity: The acyl chloride group (-COCl) confers higher reactivity than carboxylic acid derivatives (e.g., 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid), enabling facile amide/ester bond formation .

- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl or halogenated derivatives .

Commercial Availability and Pricing

- The target compound is priced at $150/100 mg by Santa Cruz Biotechnology (sc-337409) and Combi-Blocks (QY-7774), reflecting its niche application in medicinal chemistry .

- Analogs with simpler substituents (e.g., 3-ethoxyphenyl) are marginally cheaper (~$100–$200/100 mg), while dichlorophenyl derivatives are less common and often require custom synthesis .

Biological Activity

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from quinoline and dihydroquinoline precursors, with modifications that introduce the chloro and methoxy groups. The synthetic route often employs reagents such as AgOTf for the formation of Knoevenagel adducts, followed by nucleophilic additions and cyclization processes .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its cardioprotective properties.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. In studies involving various cancer cell lines, such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia), the compound demonstrated moderate to excellent cytotoxicity. For instance, certain derivatives showed IC50 values ranging from 0.071 μM to 0.164 μM when compared to doxorubicin .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | 0.126 | |

| This compound | SMMC-7721 | 0.071 | |

| This compound | K562 | 0.164 |

Cardioprotective Effects

In addition to its anticancer properties, the compound has been evaluated for its cardioprotective effects against doxorubicin-induced cardiotoxicity. Studies using H9c2 cardiomyocytes revealed that certain derivatives significantly improved cell viability in the presence of doxorubicin. Notably, compounds with electron-withdrawing groups at specific positions on the quinoline ring exhibited enhanced protective effects .

Table 2: Cardioprotective Effects on H9c2 Cardiomyocytes

| Compound | Cell Viability (%) | Reference |

|---|---|---|

| This compound | 81.6 ± 3.7 | |

| Another derivative (e.g., 6a ) | 87.5 ± 4.3 | |

| Another derivative (e.g., 6d ) | 83.4 ± 5.5 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating or electron-withdrawing groups significantly influences the biological activity of quinoline derivatives. For example:

- Electron-withdrawing groups at specific positions enhance anticancer activity.

- The methoxy substituents contribute positively to both anticancer and cardioprotective effects.

These findings suggest that careful manipulation of substituents can optimize the pharmacological profiles of these compounds.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in preclinical models:

- Cardiotoxicity Model : In a study assessing doxorubicin-induced cardiotoxicity, compounds similar to this compound showed a marked reduction in oxidative stress markers while maintaining doxorubicin's chemotherapeutic efficacy .

- Cytotoxicity Assessment : Various derivatives were tested for cytotoxicity against multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for preparing 8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via Friedländer annulation, starting from substituted anilines and ketones. For example:

React 3,4-dimethoxyacetophenone with 2-chloroaniline derivatives under acidic conditions to form the quinoline core.

Introduce the 8-chloro substituent via electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

Convert the 4-carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous DCM.

Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Methodological Answer :

- IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the carbonyl chloride (C=O stretch) .

- ¹H NMR : Key signals include:

- Aromatic protons from the quinoline core (δ 7.5–8.5 ppm, multiplet).

- Methoxy groups (δ 3.8–4.0 ppm, singlet, integrating for 6H).

- Substituent-dependent coupling patterns for the 3,4-dimethoxyphenyl group .

- ¹³C NMR : Peaks near δ 165–170 ppm (C=O) and δ 55–60 ppm (OCH₃) .

- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 371.7 (calculated for C₁₉H₁₃Cl₂NO₃), with fragmentation patterns indicating loss of Cl or CO groups .

Q. How does the reactivity of the 4-carbonyl chloride group influence its applications in synthesis?

- Methodological Answer : The acyl chloride is highly electrophilic, enabling nucleophilic acyl substitution reactions. Common applications include:

- Amide Coupling : React with amines (e.g., primary/secondary amines in THF) to form quinoline-4-carboxamides, useful in medicinal chemistry.

- Esterification : Combine with alcohols (e.g., methanol, benzyl alcohol) under base catalysis (e.g., pyridine) to produce esters.

- Cross-Coupling : Participate in Suzuki-Miyaura reactions via Pd-catalyzed coupling after conversion to a boronic ester intermediate .

Advanced Research Questions

Q. What crystallographic methods are used to resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Grow crystals via slow evaporation (e.g., in EtOH/DCM).

Collect data at 295 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve the structure with SHELX programs (e.g., SHELXL for refinement), focusing on:

- Unit Cell Parameters : Monoclinic symmetry (space group P2₁/c) with Z = 4.

- Bond Angles/Lengths : C-Cl bond ~1.73 Å; C=O bond ~1.21 Å.

Discrepancies in torsion angles (e.g., dimethoxyphenyl vs. quinoline plane) can indicate steric strain .

Q. How should researchers address stability and handling challenges posed by this compound?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers to prevent hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions.

- Quenching : Neutralize residual acyl chloride with ice-cold NaHCO₃ or NaOH solution.

- Safety : Wear PPE (nitrile gloves, goggles) and work in fume hoods due to corrosive vapors .

Q. What mechanistic insights explain contradictory yields in its use for synthesizing quinoline-peptide hybrids?

- Methodological Answer : Discrepancies arise from competing side reactions:

- Hydrolysis : Acyl chloride reacts with trace water, forming inactive carboxylic acid. Mitigate by pre-drying solvents (molecular sieves).

- Steric Hindrance : Bulky peptide amines (e.g., tert-leucine) reduce nucleophilic attack efficiency. Optimize using activating agents (e.g., HOBt/DMAP).

- Electronic Effects : Electron-withdrawing groups on the quinoline core deactivate the carbonyl. Use microwave-assisted heating (80°C, 30 min) to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.